1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
1,3-DIMETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that includes a pyrimidinedione core, a trifluoromethylphenyl group, and a furan ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1,3-DIMETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinedione core, followed by the introduction of the trifluoromethylphenyl group and the furan ring. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1,3-DIMETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and phenyl rings.
Condensation: It can participate in condensation reactions to form larger, more complex molecules. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to enhance reaction rates
Scientific Research Applications
1,3-DIMETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Its effects are mediated through the modulation of signaling pathways, leading to changes in cellular function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1,3-DIMETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can be compared with similar compounds such as:
Thiazolidines: These compounds share a similar sulfur-containing heterocyclic structure and exhibit diverse biological activities.
Indole derivatives: Indole-based compounds have a similar aromatic structure and are known for their wide range of biological applications.
Imidazole derivatives: These compounds also contain nitrogen and sulfur atoms and are used in various medicinal and industrial applications. The uniqueness of 1,3-DIMETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE lies in its specific combination of functional groups and its potential for targeted biological activity
Properties
Molecular Formula |
C18H13F3N2O3S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
1,3-dimethyl-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H13F3N2O3S/c1-22-15(24)13(16(25)23(2)17(22)27)9-12-6-7-14(26-12)10-4-3-5-11(8-10)18(19,20)21/h3-9H,1-2H3 |
InChI Key |
MEYZVVONWHLWQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)N(C1=S)C |
Origin of Product |
United States |
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